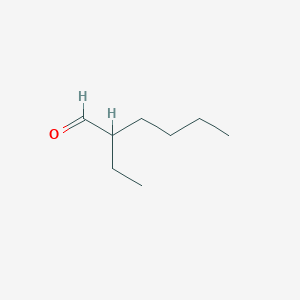

2-Ethylhexanal

概要

説明

2-Ethylhexanal (CAS: 1070-66-2), a branched-chain aldehyde, is a key intermediate in chemical synthesis. It is primarily used in the production of 2-ethylhexanoic acid, a precursor for plasticizers, lubricants, and surfactants. Industrially, this compound is synthesized via oxidation processes, such as the N-hydroxyphthalimide (NHPI)-catalyzed oxidation with oxygen or air, achieving high selectivity (85–90%) under optimized conditions .

The compound’s derivatives, including 2-ethylhexanol and its ethoxy-/propoxy-surfactants, dominate applications in plastics, coatings, and detergents . Recent advancements focus on sustainable production routes, such as lignocellulosic biomass conversion, to reduce reliance on fossil resources .

準備方法

Aldol Condensation of n-Butanal Followed by Selective Hydrogenation

Mechanism of Aldol Condensation

The aldol condensation of n-butanal involves the base-catalyzed dimerization of two aldehyde molecules, forming an unsaturated intermediate, 2-ethylhex-2-enal (EPA). This reaction proceeds via deprotonation of the α-hydrogen of n-butanal, followed by nucleophilic attack on a second aldehyde molecule and subsequent dehydration . The selectivity toward EPA is highly dependent on the catalyst’s basic strength and the reaction temperature. For instance, alkaline catalysts such as sodium hydroxide or potassium carbonate facilitate the reaction at temperatures between 80–120°C, achieving EPA yields of 85–90% .

Selective Hydrogenation to this compound

The hydrogenation of EPA to 2-EHAL requires precise control over catalyst properties to avoid over-hydrogenation to 2-ethylhexanol. Palladium-based catalysts, particularly Pd/TiO₂, have emerged as superior systems due to their high activity and selectivity. A study demonstrated that a 0.5 wt% Pd/TiO₂ catalyst reduced at 400°C achieved 95.4% conversion of n-butanal and 99.9% selectivity for 2-EHAL in a batch reactor . Key factors influencing performance include:

-

Particle Size of Pd : Smaller Pd nanoparticles (2–3 nm) enhance dispersion and active site availability, improving hydrogenation efficiency .

-

Acid-Base Properties : Stronger basic sites on TiO₂ suppress side reactions such as decarbonylation, while acidic sites stabilize reactive intermediates .

Table 1: Performance of Pd/TiO₂ Catalysts in Aldol-Hydrogenation Integration

| Catalyst Loading (wt%) | Reduction Temp (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 0.5 | 400 | 95.4 | 99.9 |

| 1.0 | 400 | 93.2 | 98.7 |

| 0.5 | 350 | 89.1 | 97.5 |

Data adapted from fixed-bed reactor trials at 190°C, 3.2 MPa H₂, and LHSV 7.2 h⁻¹ .

Catalytic Hydrogenation of 2-Ethylhex-2-enal

Process Configuration and Catalyst Design

Hydrogenation of EPA to 2-EHAL is traditionally performed in multi-stage loop reactors to maximize contact between the gaseous H₂ and liquid substrate. A patented dual-loop system employing nickel or palladium catalysts achieved 99.9% conversion and >99% selectivity at 80–120°C and 2–4 MPa H₂ pressure . The reactor design ensures efficient heat and mass transfer, critical for maintaining kinetic control over the reaction.

Role of Solvent and Catalyst Stability

Isobutanol has been identified as an optimal solvent for this reaction due to its low polarity, which minimizes catalyst poisoning and facilitates product separation . In continuous operations, Pd/TiO₂ catalysts exhibited stable performance over 300 hours, with only a 4% decline in n-butanal conversion, attributable to slight Pd sintering . Regeneration cycles using oxidative treatments at 500°C restored catalytic activity to 98% of initial levels .

Integrated Reaction Processes with Multifunctional Catalysts

One-Pot Aldol Condensation-Hydrogenation

Recent innovations focus on integrating aldol condensation and hydrogenation into a single reactor system, reducing energy consumption and purification steps. A Pd/TiO₂ catalyst functionalized with basic sites enabled concurrent aldol condensation and hydrogenation at 190°C, achieving 91.2% n-butanal conversion and 89.8% 2-EHAL selectivity . The bifunctional catalyst’s base sites promote aldol formation, while Pd sites drive hydrogenation, creating a synergistic effect.

Green Chemistry Considerations

The shift toward oxygen-based oxidants and renewable solvents aligns with global sustainability goals. For example, using air as the oxidant in place of hazardous peroxides reduces waste generation, while isobutanol—a byproduct of propylene hydroformylation—enhances process economics by utilizing low-value streams .

Comparative Analysis of Industrial Methods

Table 2: Key Metrics for 2-EHAL Production Routes

| Method | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (MPa) |

|---|---|---|---|---|

| Aldol + Pd/TiO₂ Hydrogenation | 95.4 | 99.9 | 190 | 3.2 |

| Dual-Loop EPA Hydrogenation | 99.9 | 99.0 | 100 | 3.0 |

| Integrated One-Pot Process | 91.2 | 89.8 | 190 | 3.2 |

The aldol-hydrogenation route offers superior selectivity but requires stringent control over catalyst properties. In contrast, dual-loop hydrogenation excels in conversion efficiency but demands higher capital investment for reactor infrastructure . The integrated process, while less mature, presents a compelling avenue for reducing operational complexity.

科学的研究の応用

Industrial Synthesis

2-Ethylhexanal is predominantly utilized as a precursor in the production of:

- 2-Ethylhexanoic Acid : This acid is widely used in the manufacture of plasticizers, lubricants, and cosmetics. The oxidation of this compound to 2-ethylhexanoic acid can be achieved through various methods, including catalytic oxidation using manganese(II) acetate or N-Hydroxyphthalimide as a catalyst, demonstrating high selectivity and conversion rates under mild conditions .

- 2-Ethylhexanol : Another significant derivative, 2-ethylhexanol is employed in producing surfactants and plasticizers. The synthesis typically involves hydrogenation processes that convert this compound into 2-ethylhexanol .

Chemical Reactions

This compound serves as a reactant in several important chemical reactions:

- Mukaiyama Epoxidation : It acts as a reductant in the Mukaiyama epoxidation of alkenes, facilitating the formation of epoxides .

- Horner-Wadsworth-Emmons Reaction : This reaction utilizes this compound to synthesize α,β-unsaturated amides, highlighting its versatility in organic synthesis .

Continuous Aerobic Oxidation

A study demonstrated the continuous-flow microreactor application for the aerobic oxidation of this compound at elevated pressures (7.5 bar O₂). This method achieved efficient conversion rates while minimizing byproduct formation, showcasing its potential for industrial scalability .

Solvent Effects on Product Distribution

Research investigating the solvent effects on the aerobic autoxidation of this compound revealed that different solvents significantly influence product distribution and yield. The optimal conditions were identified to maximize the production of 2-ethylhexanoic acid, achieving selectivity rates as high as 96% under specific solvent conditions .

Table 1: Key Applications of this compound

| Application | Description | Methodology/Process |

|---|---|---|

| Precursor for Acids | Synthesis of 2-ethylhexanoic acid | Catalytic oxidation |

| Precursor for Alcohols | Production of 2-ethylhexanol | Hydrogenation processes |

| Epoxidation | Reductant in Mukaiyama epoxidation | Organic synthesis |

| Horner-Wadsworth-Emmons | Reactant for α,β-unsaturated amides | Organic synthesis |

Table 2: Oxidation Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Selectivity (%) | Conversion (%) |

|---|---|---|---|---|

| Manganese(II) Acetate | i-BuOH | 30 | 99.4 | 59 |

| N-Hydroxyphthalimide | Various | Mild | Up to 96 | Varies |

作用機序

The primary mechanism of action for 2-Ethylhexanal involves its oxidation to form 2-ethylhexanoic acid. This process occurs through a radical chain mechanism in the liquid phase, where oxygen acts as the oxidizing agent . The reaction involves the formation of intermediate radicals, which then react with oxygen to form the final product.

類似化合物との比較

Key Findings :

- 2-Ethylhexanal’s oxidation requires solvent optimization (e.g., iso-butanol) to overcome solubility limitations, unlike n-butanol, which is synthesized via well-established oxo processes .

- Isocer, a paraffin-based alternative, avoids odor issues associated with 2-ethylhexanol in industrial applications like mineral flotation .

Physical and Chemical Properties

Key Findings :

- This compound and 2-ethylhexanol share similar hydrophobic properties but differ in reactivity; the aldehyde group in this compound enables facile oxidation to carboxylic acids .

- n-Butanol’s higher water solubility makes it preferable in formulations requiring polar solvents .

Key Findings :

- 2-Ethylhexanol dominates the oxo-alcohol market due to its role in PVC plasticizers (60% of global demand) .

- Renewable 2-ethylhexanol (e.g., Perstorp’s 100% bio-based grade) is emerging as a sustainable alternative, reducing carbon footprint by 30% compared to fossil-based routes .

Performance in Industrial Processes

Flotation Efficiency (Calcium Carbonate Purification) :

| Composition | Dosage (g/ton) | MgO Removal (%) | CaO Recovery (%) | |

|---|---|---|---|---|

| 2-Ethylhexanol | 200 | 5.75 | 85.0 | |

| Isocer | 200 | 5.70 | 86.0 |

Key Findings :

- Isocer matches 2-ethylhexanol’s performance in mineral flotation but eliminates odor-related handling challenges .

生物活性

2-Ethylhexanal, a branched-chain aldehyde with the chemical formula CHO, is an important compound in both industrial applications and biological contexts. This article delves into its biological activity, including its antimicrobial properties, toxicological data, and metabolic processes, supported by relevant case studies and research findings.

This compound is typically synthesized from n-butyraldehyde through various chemical processes. Its structure consists of a straight-chain hydrocarbon with a terminal aldehyde group, making it reactive and versatile in organic synthesis. The compound is often used as an intermediate in the production of plasticizers, solvents, and fragrances.

Biological Activity

Antimicrobial Properties

This compound has demonstrated significant antifungal and antimicrobial activity. Research indicates that it is effective against various fungal species, making it useful for preserving moist plant materials like straw and grains . Specifically, it has been found to inhibit the growth of molds and yeasts, which can spoil agricultural products.

| Microorganism | Activity |

|---|---|

| Aspergillus niger | Inhibited growth |

| Candida albicans | Inhibited growth |

| Penicillium spp. | Inhibited growth |

In addition to its antifungal effects, studies have shown that this compound also possesses acaricidal properties, making it effective against mites .

Toxicological Data

The toxicological profile of this compound reveals that it exhibits low acute toxicity. In animal studies, rats exposed to concentrated vapor for extended periods showed no mortality or significant adverse effects . Long-term exposure studies on C3H-CUM mice indicated no observable tumors after 23 months of dermal application . Furthermore, genotoxicity tests using Salmonella typhimurium strains showed no mutagenic effects in the presence or absence of metabolic activation .

Metabolism and Excretion

This compound undergoes metabolic conversion primarily via alcohol dehydrogenase (ADH) to form 2-ethyl-1-hexanol, which is further oxidized to 2-ethyl-1-hexanoic acid (2EHA). This metabolic pathway is crucial for understanding its biological effects and potential toxicity:

- Absorption : Following oral administration in rats, approximately 86.9% of the compound was excreted as glucuronide conjugates within 24 hours .

- Excretion : The primary route of excretion for metabolites is through urine (80%-82%), with minor amounts in feces (8%-9%) and exhaled breath (6%-7%) .

Case Studies

Indoor Air Pollutant Study

A comprehensive study highlighted the presence of this compound as an indoor air pollutant associated with materials like PVC flooring. Human volunteers reported olfactory irritation and eye discomfort upon exposure . This underscores the importance of monitoring indoor air quality concerning compounds like this compound.

Agricultural Applications

In agricultural settings, this compound's antifungal properties have been utilized to extend the shelf life of crops. Studies demonstrated its effectiveness in controlling fungal spoilage in stored grains .

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying 2-Ethylhexanol purity and content in chemical mixtures?

Gas chromatography (GC) is the primary method, as outlined in ASTM D5008-22 , which specifies protocols for ethyl methyl pentanol content and purity determination. Researchers should calibrate instruments using certified reference materials and validate results with triplicate runs to ensure precision. For environmental matrices (e.g., water), flow analysis (CFA/FIA) methods, such as ISO 15681-2:2018 , can be adapted for orthophosphate or phosphorus-related byproducts of 2-Ethylhexanol degradation .

Q. How should researchers evaluate the environmental persistence and bioaccumulation potential of 2-Ethylhexanol?

Use the PBT (Persistent, Bioaccumulative, Toxic) assessment framework per EU REACH criteria:

- Persistence : Conduct OECD 301 biodegradability tests. 2-Ethylhexanol is classified as readily biodegradable (half-life < 28 days in water) .

- Bioaccumulation : Calculate the log Kow (octanol-water partition coefficient). A log Kow of 2.9 for 2-Ethylhexanol indicates low bioaccumulation potential .

- Toxicity : Perform acute/chronic ecotoxicity assays (e.g., algal EC50 >1 mg/L) .

Q. What toxicological screening protocols are applicable to 2-Ethylhexanol?

Follow OECD guidelines for in vitro/in vivo assays:

- Mutagenicity : Ames test (bacterial reverse mutation) and micronucleus assay. Evidence shows no mutagenic activity in 2-Ethylhexanol .

- Carcinogenicity : Conduct lifetime rodent feeding studies. BASF (1991–1992) reported no oncogenic effects in rats/mice at subchronic doses .

- Teratogenicity : Use zebrafish embryo models or mammalian prenatal exposure studies. Note that teratogenic effects may vary with metabolite activity (e.g., 2-ethylhexanoic acid) .

Advanced Research Questions

Q. How can response surface methodology (RSM) and artificial neural networks (ANN) optimize the enzymatic synthesis of 2-Ethylhexanol derivatives?

- Experimental Design : Use a central composite design (CCD) with variables such as reaction time, enzyme load, and temperature. For example, Huang et al. (2016) achieved optimal 2-ethylhexyl ferulate synthesis at a 1:129 molar ratio of ferulic acid to 2-Ethylhexanol using immobilized lipase .

- Model Validation : Compare RSM polynomial models with ANN predictions to identify non-linear parameter interactions. ANN typically outperforms RSM in complex solvent-free systems .

Q. How can conflicting data on 2-Ethylhexanol’s teratogenicity and carcinogenicity be resolved?

- Dose-Response Analysis : Ritter et al. (1987) observed teratogenicity in rats at high doses (1,000 mg/kg/day), while BASF (1991–1992) found no carcinogenicity at lower doses (100 mg/kg/day). Reconcile discrepancies by evaluating metabolic pathways (e.g., ester cleavage to 2-ethylhexanoic acid) and species-specific sensitivities .

- Mechanistic Studies : Use in vitro hepatocyte models to assess peroxisome proliferation activity linked to carcinogenic potential, as seen in di(2-ethylhexyl) phthalate metabolites .

Q. What strategies improve the amphiphilicity of 2-Ethylhexanol-derived nonionic surfactants?

- Synthetic Modification : Perform polyoxyalkylation with methyloxirane to increase hydrophobicity, followed by ethoxylation to enhance hydrophilic-lipophilic balance (HLB). For example, 2-ethylhexanol polyoxyethylates require ≥5 ethylene oxide units to achieve adequate amphiphilicity for surfactant applications .

- Performance Testing : Measure critical micelle concentration (CMC) and interfacial tension reduction in oil/water systems. Correlate structural variations (e.g., branching) with emulsion stability .

Q. Methodological Considerations for Data Reporting

- Reproducibility : Document experimental parameters (e.g., GC column type, temperature gradients) in line with Beilstein Journal of Organic Chemistry guidelines. Include raw data in supplementary materials to enable replication .

- Statistical Rigor : Apply ANOVA or non-parametric tests to address variability in ecotoxicity assays. Report confidence intervals for log Kow and EC50 values .

- Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and declare conflicts of interest per Reviews in Analytical Chemistry standards .

特性

IUPAC Name |

2-ethylhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYNIFWIKSEESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O, Array | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025291 | |

| Record name | 2-Ethylhexaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-ethylhexaldehyde is a white liquid with a mild odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexanal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

326.1 °F at 760 mmHg (NTP, 1992), 163 °C | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

125 °F (NTP, 1992), 46 °C, 112 °F (44 °C) (Closed cup), 46 °C c.c., 52 °C o.c. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible with most organic solvents, Slightly soluble in carbon tetrachloride; soluble in ethanol and ether, In water, less than 0.5 g/100g at 25 °C, In water, 400 ppm at 25 °C, Solubility in water, g/100ml at 20 °C: 0.07 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.82 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8540 g/cu cm at 20 °C, Bulk density = 6.8 lb/gal, Relative density (water = 1): 0.85 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.4 (Air = 1) at 20 °C, Relative vapor density (air = 1): 4.5 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1.8 mmHg at 68 °F (NTP, 1992), 1.8 [mmHg], Vapor pressure = 1.8 mm Hg at 20 °C, 2.0 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 200 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless high-boiling liquid | |

CAS No. |

123-05-7 | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3426 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethylhexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylhexanal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanal, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEN8S34O6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -100 °C, -85 °C | |

| Record name | 2-ETHYLHEXALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5142 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLHEXALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0621 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。